molecular formula C12H7F2NO2 B7837874 5-Fluoro-2-(3-fluorophenyl)nicotinic acid

5-Fluoro-2-(3-fluorophenyl)nicotinic acid

Cat. No.: B7837874
M. Wt: 235.19 g/mol
InChI Key: PGRGMXRXXRWKMW-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluorophenyl)nicotinic acid is a fluorinated aromatic compound that belongs to the class of nicotinic acids. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a 3-fluorophenyl group at the 2-position. Due to its unique structural characteristics, it has garnered interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-fluorophenyl with a pyridine derivative containing a halogen atom at the 5-position. This reaction requires a palladium catalyst and a base, usually performed in a solvent such as toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 5-fluoro-2-(3-fluorophenyl)nicotinamide.

  • Reduction: Reduction reactions can lead to the formation of 5-fluoro-2-(3-fluorophenyl)nicotinamide.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be introduced using reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

Major Products Formed:

  • Oxidation: 5-Fluoro-2-(3-fluorophenyl)nicotinamide

  • Reduction: 5-Fluoro-2-(3-fluorophenyl)nicotinamide

  • Substitution: Various substituted pyridine derivatives

Scientific Research Applications

5-Fluoro-2-(3-fluorophenyl)nicotinic acid has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(3-fluorophenyl)nicotinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to specific biological responses.

Comparison with Similar Compounds

  • 2-Fluoro-3-(3-fluorophenyl)nicotinic acid

  • 3-Fluoro-2-(3-fluorophenyl)nicotinic acid

  • 5-Fluoro-2-(2-fluorophenyl)nicotinic acid

Uniqueness: 5-Fluoro-2-(3-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications.

Biological Activity

5-Fluoro-2-(3-fluorophenyl)nicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with fluorine substitutions, which enhance its lipophilicity and receptor binding affinity. The molecular formula is C12_{12}H8_{8}F2_{2}N1_{1}O2_{2}, and its molecular weight is approximately 235.19 g/mol. The presence of fluorine atoms is crucial for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available nicotinic acid derivatives.
  • Fluorination : Selective fluorination is performed using reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at specific positions.
  • Purification : The final product is purified using high-performance liquid chromatography (HPLC).

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : Research indicates that this compound exhibits potent inhibition against several cancer cell lines, including L1210 mouse leukemia cells, with IC50_{50} values in the nanomolar range . The mechanism involves the disruption of nucleotide synthesis pathways, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus.
  • Neurological Effects : Preliminary research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. The compound interacts with nicotinic acetylcholine receptors, which are implicated in cognitive function and neuroprotection.

The mechanisms underlying the biological activities of this compound include:

  • Receptor Interaction : The compound binds to nicotinic receptors, enhancing synaptic transmission and potentially improving cognitive functions.
  • Inhibition of Enzymatic Activity : It inhibits enzymes involved in nucleotide metabolism, leading to reduced proliferation of cancer cells.
  • Modulation of Lipid Metabolism : Interaction with G protein-coupled receptors may influence lipid metabolism pathways, impacting overall cellular health .

Case Study 1: Anticancer Efficacy

A study conducted on L1210 mouse leukemia cells demonstrated that this compound effectively inhibited cell proliferation with an IC50_{50} value of approximately 20 nM. This suggests a strong potential for development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro tests against various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant Staphylococcus aureus strains, indicating its potential as an antibiotic candidate.

Data Tables

Biological ActivityIC50_{50} ValueTarget Organism/Cell Line
Anticancer~20 nML1210 Mouse Leukemia Cells
Antimicrobial5 µg/mLStaphylococcus aureus
Mechanism of ActionDescription
Receptor InteractionBinds to nicotinic acetylcholine receptors
Enzyme InhibitionInhibits nucleotide synthesis enzymes
Lipid Metabolism ModulationAffects G protein-coupled receptor pathways

Properties

IUPAC Name

5-fluoro-2-(3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(4-8)11-10(12(16)17)5-9(14)6-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRGMXRXXRWKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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